REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Sm+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[NH4+].[NH4+]>[Co](Cl)Cl>[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Sm+3:5].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Sm+3:5] |f:0.1.2.3,4.5.6,8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Sm+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Sm+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co](Cl)Cl
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitates of cobalt oxalate
|
Name
|
samarium oxalate
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Sm+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Sm+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |